Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

KCNQ1 potency EC50

ML277 is the definitive KCNQ1 activator for mechanistic ion channel research. It offers >100-fold selectivity over KCNQ2/4/hERG, enabling unambiguous current assignment in native tissues co-expressing multiple KCNQ family members. Its binding pose at the S4-S5 linker/S5/S6 intersubunit pocket is resolved by cryo-EM, guiding structure-based optimization. Experimentally validated in LQT1 patient-derived hiPSC-CMs, ML277 rescues the disease phenotype by augmenting IKs current and shortening APD. Its stoichiometry-dependent pharmacology probes KCNE1 co-assembly ratios. No other KCNQ1 activator combines this selectivity, structural insight, and disease-model validation.

Molecular Formula C23H24ClN3O2
Molecular Weight 409.91
CAS No. 921855-09-6
Cat. No. B2361244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921855-09-6
Molecular FormulaC23H24ClN3O2
Molecular Weight409.91
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
InChIInChI=1S/C23H24ClN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28)
InChIKeyHHMHICNJVYYRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (ML277): A Selective KCNQ1 Activator for Cardiac Electrophysiology Research and Procurement


N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921855-09-6), commonly designated ML277, is a synthetic quinoline-derived small molecule that functions as a potent and highly selective activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel [1]. First disclosed by the NIH Molecular Libraries Probe Production Centers Network (MLPCN) as a chemical probe, ML277 exhibits an EC50 of 260 nM at KCNQ1 homomeric channels and demonstrates >100-fold selectivity against the closely related KCNQ2 and KCNQ4 channels, as well as the hERG potassium channel [1]. Cryo-EM structural studies have resolved its binding site to a pocket formed by the S4-S5 linker, S5, and S6 helices at the subunit interface, providing a molecular rationale for its isoform selectivity [2]. ML277 has been functionally validated in native cardiac myocytes from multiple species and in human iPSC-derived cardiomyocytes, where it augments the IKs current and shortens action potential duration [3].

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide: Why KCNQ1 Activators Cannot Be Interchanged in Research Procurement


KCNQ1 activators represent a mechanistically and pharmacologically heterogeneous class, and substitution without quantitative justification risks experimental failure. At least five distinct small-molecule KCNQ1 activators have been reported—ML277, R-L3, zinc pyrithione, phenyl boronic acid, and C28—yet they differ fundamentally in potency (EC50 ranging from 260 nM to >100 µM), selectivity profile, voltage-sensor dependence, and sensitivity to KCNE1 β-subunit co-assembly [1]. For instance, zinc pyrithione activates KCNQ2, KCNQ4, and KCNQ5 in addition to KCNQ1, rendering it unsuitable for isoform-specific studies, while R-L3 exerts dual effects on both the channel pore and voltage-sensor domain, complicating mechanistic interpretation versus the purely pore-dependent action of ML277 [2]. Even within the narrow structural class of benzamide/quinoline analogs, the selectivity window varies by orders of magnitude—compound 41, for example, potently activates KCNQ2 (EC50 = 30 nM) while only weakly activating KCNQ1 (EC50 = 1.3 µM), making it effectively a KCNQ2-preferring tool [1]. The quantitative evidence below demonstrates why ML277 occupies a unique and non-substitutable position for experiments requiring potent, isoform-selective KCNQ1 activation.

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (ML277): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


KCNQ1 Activation Potency: ML277 vs. R-L3, Zinc Pyrithione, Phenyl Boronic Acid, and Compound 41

ML277 activates KCNQ1 with an EC50 of 261 nM (0.261 µM) as measured by automated IonWorks electrophysiology [1]. In the same assay platform, R-L3 (L-364,373) shows an EC50 of 0.96 µM, zinc pyrithione 3.5 µM, phenyl boronic acid ~0.1 mM, and compound 41 gives an EC50 of 1.3 µM [1]. ML277 is thus 3.7-fold more potent than R-L3, 13.4-fold more potent than zinc pyrithione, and approximately 383-fold more potent than phenyl boronic acid [1].

KCNQ1 potency EC50 IonWorks electrophysiology

Isoform Selectivity: >100-Fold KCNQ1 Selectivity Over KCNQ2, KCNQ4, and hERG

ML277 was profiled against KCNQ2, KCNQ4, and hERG channels. At concentrations up to 30 µM, ML277 produced no significant activation of KCNQ2 or KCNQ4 currents (<25% change at 30 µM), corresponding to EC50 values >30 µM for both channels, yielding a selectivity index >100-fold relative to its KCNQ1 EC50 of 261 nM [1]. Similarly, the IC50 for hERG inhibition was >30 µM [1]. In contrast, zinc pyrithione activates KCNQ2, KCNQ4, and KCNQ5 in addition to KCNQ1 [2], and compound 41 preferentially activates KCNQ2 (EC50 = 30 nM) over KCNQ1 (EC50 = 1.3 µM), representing an inverse selectivity profile [2]. R-L3 lacks published selectivity data, leaving its off-target profile undefined [2].

KCNQ selectivity hERG off-target cardiac safety

Mechanism of Action: Pore-Dependent, Voltage Sensor-Independent Activation Distinct from R-L3

Combined electrophysiology and kinetic modeling demonstrate that ML277 enhances KCNQ1 currents exclusively through a pore-dependent, voltage sensor-independent mechanism, whereas R-L3 affects both the channel pore and voltage sensor domain (VSD) [1]. Specifically, ML277 alters the pore opening properties of the fully activated open (AO) state without affecting VSD activation, while R-L3 directly modifies voltage sensor movement and deactivation kinetics in addition to its pore effects [1]. Experimental recordings in Xenopus oocytes confirm that ML277 exclusively changes pore opening without altering VSD activation properties [1].

KCNQ1 gating voltage sensor channel pore kinetic modeling

Cryo-EM Resolved Binding Site Explaining Isoform Selectivity at Atomic Resolution

Cryo-EM structures of Xenopus KCNQ1 bound to Ca²⁺/Calmodulin, with and without ML277, identified a single, well-defined binding site for ML277 localized to a pocket formed by the S4-S5 linker, S5, and S6 helices from two adjacent subunits [1]. Several pocket-lining residues are not conserved among other KCNQ isoforms (KCNQ2–Q5), providing a structural explanation for the >100-fold isoform selectivity observed electrophysiologically [1]. By contrast, no cryo-EM or high-resolution structural data are available for R-L3, zinc pyrithione, or phenyl boronic acid bound to KCNQ1, meaning their binding sites and structural basis of (non-)selectivity remain uncharacterized [2].

cryo-EM binding site S4-S5 linker structure-based drug design

Functional Rescue of Disease Phenotype in LQT1 Patient-Specific Human iPSC-Derived Cardiomyocytes

In LQT1 patient-specific hiPSC-derived cardiomyocytes harboring a heterozygous KCNQ1 exon 7 deletion, ML277 (1 µM) significantly increased IKs tail current density from 0.33 ± 0.02 (untreated patient) toward the healthy control value of 0.92 ± 0.21 (pA/pF at +30 mV, P < 0.05), representing an approximate 1.63-fold average IKs augmentation [1]. Correspondingly, ML277 shortened the pathologically prolonged action potential duration: APD50 was reduced by approximately 20%, and APD90 was shortened from 671.0 ± 41.1 ms toward 372.9 ± 14.2 ms (healthy control) [1]. The IKs blocker Chromanol 293B abolished ML277-induced IKs enhancement and APD shortening, confirming on-target mechanism [1]. No comparable disease-model rescue data have been published for R-L3, zinc pyrithione, or phenyl boronic acid in LQT1 patient hiPSC-CMs [2].

LQT1 hiPSC-CM IKs action potential duration disease model

KCNE1 Subunit Stoichiometry-Dependent Pharmacology: Preferential Activation of Unsaturated KCNQ1/KCNE1 Complexes

ML277 potentiates both homomeric KCNQ1 channels and heteromeric (KCNQ1)₄(KCNE1)ₙ complexes where n < 4, but its potency decreases when KCNQ1 is fully saturated with KCNE1 at a 4:4 ratio [1]. Specifically, in COS-7 cells, ML277 (1 µM) enhances KCNQ1 alone currents more robustly than KCNQ1/KCNE1 (4:4) currents [1]. This stoichiometry-dependent pharmacology is distinct from R-L3, which also loses efficacy upon full KCNE1 saturation but through a different molecular mechanism involving binding site shifts [2]. This differential KCNE1 sensitivity provides an experimental tool for probing KCNQ1-KCNE1 assembly stoichiometry, which varies across tissues and species.

KCNE1 IKs subunit stoichiometry heteromultimeric channel

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (ML277): Validated Research Application Scenarios Based on Quantitative Evidence


Isoform-Selective Pharmacological Dissection of KCNQ1 in Native Cardiac and Epithelial Tissues

ML277 is the only KCNQ1 activator with a demonstrated >100-fold selectivity window over KCNQ2, KCNQ4, and hERG [1]. At a working concentration of 1 µM, ML277 maximally activates KCNQ1 while producing negligible activity at related channels (EC50 >30 µM for KCNQ2/Q4, hERG IC50 >30 µM) [1]. This enables unambiguous assignment of KCNQ1-mediated currents in native tissues co-expressing multiple KCNQ family members, such as cardiac myocytes, pancreatic islets, and epithelial cells. Non-selective alternatives like zinc pyrithione cannot support such experiments due to co-activation of KCNQ2/4/5 [2].

Structure-Guided Medicinal Chemistry and Rational Drug Design Targeting the KCNQ1 Pore

The cryo-EM structure of KCNQ1 with ML277 bound at the S4-S5 linker/S5/S6 intersubunit pocket provides atomic-resolution guidance for structure-based optimization [1]. Key non-conserved pocket residues that underlie isoform selectivity have been identified, enabling rational design of analogs with tuned selectivity or improved pharmacokinetic properties [1]. No comparable structural data exist for any other KCNQ1 activator, making ML277 the obligatory starting point for structure-based drug discovery programs targeting KCNQ1 [2].

In Vitro Disease Modeling of Type 1 Long QT Syndrome (LQT1) Using Patient-Derived hiPSC-Cardiomyocytes

ML277 has been experimentally validated in LQT1 patient-specific hiPSC-derived cardiomyocytes, where it partially reverses the disease electrophysiological phenotype by augmenting IKs current (~1.63-fold) and shortening pathologically prolonged action potential duration (APD50/APD90 reduced by ~20%) [1]. This disease-model validation is unique among KCNQ1 activators and establishes ML277 as a reference compound for LQT1 drug screening and mechanistic studies in human cardiac disease models [2]. The on-target specificity was confirmed by reversal with the IKs blocker Chromanol 293B [1].

Probing KCNQ1-KCNE1 Assembly Stoichiometry and Tissue-Specific IKs Channel Composition

ML277 exhibits stoichiometry-dependent pharmacology, preferentially potentiating homomeric KCNQ1 and unsaturated KCNQ1/KCNE1 complexes over fully saturated (4:4) IKs channels [1]. This property enables its use as a molecular probe to infer KCNE1 co-assembly ratios in native tissues—a key determinant of cardiac repolarization reserve and a parameter that varies across species, developmental stages, and disease states. R-L3 shows a similar but mechanistically distinct KCNE1 dependence [2], but ML277's more extensively characterized behavior and structural data make it the preferred probe for stoichiometry studies [1].

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.